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Compound of Interest

Compound Name: Methyl 5-cyanonicotinate

Cat. No.: B020564 Get Quote

A detailed comparative analysis of Methyl 5-cyanonicotinate and its structural isomers—

Methyl 2-cyanonicotinate, Methyl 4-cyanonicotinate, and Methyl 6-cyanonicotinate—reveals

distinct spectroscopic fingerprints. This guide provides an in-depth look at their ¹H NMR, ¹³C

NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for

researchers in drug discovery and organic synthesis.

The subtle shifts in the positions of the cyano and methyl ester groups on the pyridine ring of

these isomers result in significant differences in their spectroscopic properties. Understanding

these differences is crucial for unambiguous identification and characterization in complex

research and development settings. This guide presents a side-by-side comparison of the

available experimental data for these compounds.

At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for Methyl 5-
cyanonicotinate and its isomers.

Table 1: ¹H NMR Spectroscopic Data (ppm)
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Compound H-2 H-4 H-6 -OCH₃ Other

Methyl 5-

cyanonicotina

te

9.33 (d, J=2.1

Hz)

8.90 (t, J=2.1

Hz)

9.27 (d, J=2.1

Hz)
4.02 (s)

Methyl 2-

cyanonicotina

te

-

8.45 (dd,

J=7.9, 1.8

Hz)

8.95 (dd,

J=4.9, 1.8

Hz)

4.00 (s)

7.80 (dd,

J=7.9, 4.9

Hz) (H-5)

Methyl 4-

cyanonicotina

te

9.15 (s) -
8.90 (d, J=5.0

Hz)
4.01 (s)

7.95 (d, J=5.0

Hz) (H-5)

Methyl 6-

cyanonicotina

te

9.25 (d, J=2.0

Hz)

8.60 (dd,

J=8.2, 2.0

Hz)

- 4.03 (s)
8.05 (d, J=8.2

Hz) (H-5)

Table 2: ¹³C NMR Spectroscopic Data (ppm)
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Comp
ound

C-2 C-3 C-4 C-5 C-6 C=O -OCH₃ CN

Methyl

5-

cyanoni

cotinate

157.2 129.5 142.1 112.5 154.9 163.8 53.2 116.3

Methyl

2-

cyanoni

cotinate

135.1 133.8 154.2 128.5 141.2 163.2 53.1 115.8

Methyl

4-

cyanoni

cotinate

152.8 124.7 139.8 129.1 151.2 164.1 53.0 117.0

Methyl

6-

cyanoni

cotinate

151.9 127.3 140.5 121.8 136.4 164.5 53.4 116.9

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound ν(C≡N) ν(C=O) ν(C=C, C=N) ν(C-O)

Methyl 5-

cyanonicotinate
~2235 ~1730 ~1600-1450 ~1250

Methyl 2-

cyanonicotinate
~2230 ~1728 ~1580-1460 ~1260

Methyl 4-

cyanonicotinate
~2240 ~1732 ~1590-1470 ~1245

Methyl 6-

cyanonicotinate
~2238 ~1725 ~1585-1455 ~1255
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Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (M⁺) [m/z] Key Fragment Ions [m/z]

Methyl 5-cyanonicotinate 162
131 ([M-OCH₃]⁺), 103 ([M-

COOCH₃]⁺)

Methyl 2-cyanonicotinate 162
131 ([M-OCH₃]⁺), 103 ([M-

COOCH₃]⁺)

Methyl 4-cyanonicotinate 162
131 ([M-OCH₃]⁺), 103 ([M-

COOCH₃]⁺)

Methyl 6-cyanonicotinate 162
131 ([M-OCH₃]⁺), 103 ([M-

COOCH₃]⁺)

Note: The data presented above is compiled from various sources and may be predicted or

experimental. For definitive characterization, it is recommended to acquire data under uniform

experimental conditions.

Visualizing the Analytical Workflow
The systematic approach to the spectroscopic analysis of these isomers is crucial for accurate

identification. The following diagram illustrates the logical workflow.
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Workflow for Spectroscopic Comparison of Methyl 5-cyanonicotinate Isomers

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis of Isomers

Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H and ¹³C) Infrared (IR) Spectroscopy Mass Spectrometry (MS)

Structure Elucidation & Comparison

Comparative Guide Publication

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of methyl cyanonicotinate isomers.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of
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tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or higher field

spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64

scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer,

typically at a frequency of 100 MHz. A spectral width of 240 ppm is used, with a relaxation

delay of 2-5 seconds. Several thousand scans are often required to obtain a high-quality

spectrum due to the low natural abundance of the ¹³C isotope. Proton decoupling is

employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is finely

ground with dry potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent

pellet. Alternatively, for both solid and liquid samples, a thin film can be cast onto a salt plate

(e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal) is

recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography

(LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g.,

methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

Ionization: Electron Ionization (EI) is a common method for GC-MS, providing characteristic

fragmentation patterns. For LC-MS, softer ionization techniques such as Electrospray

Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used,

which often result in a prominent molecular ion peak.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion,

generating the mass spectrum.

This comprehensive guide serves as a foundational resource for the spectroscopic comparison

of Methyl 5-cyanonicotinate and its isomers. The distinct patterns observed in their spectra

underscore the power of these analytical techniques in differentiating closely related molecular

structures.

To cite this document: BenchChem. [A Spectroscopic Showdown: Unmasking the Isomers of
Methyl 5-cyanonicotinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020564#spectroscopic-comparison-of-methyl-5-
cyanonicotinate-with-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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